molecular formula C18H18N2OS B2538254 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone CAS No. 851800-97-0

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Cat. No.: B2538254
CAS No.: 851800-97-0
M. Wt: 310.42
InChI Key: QAYYEVSVPHSTBI-UHFFFAOYSA-N
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Description

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic compound with a complex structure that includes an imidazole ring, a phenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 2-methylbenzyl thiol reacts with a suitable imidazole derivative under controlled conditions. The reaction may require the presence of a base such as sodium hydride to deprotonate the thiol group, facilitating its nucleophilic attack on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
  • (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Uniqueness

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is unique due to the specific positioning of the methyl group on the benzyl thioether, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity compared to its analogs.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)13-22-18-19-11-12-20(18)17(21)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYYEVSVPHSTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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